BenchChemオンラインストアへようこそ!

Methyl 4-chloro-2-((4-hydroxy-1H-pyrazol-1-yl)methyl)benzoate

mGluR2 antagonism CNS drug discovery pyrazole pharmacology

Methyl 4-chloro-2-((4-hydroxy-1H-pyrazol-1-yl)methyl)benzoate (CAS 2270907-90-7; molecular formula C12H11ClN2O3; MW 266.68 g/mol) is a synthetic organic compound belonging to the benzoic acid ester class, characterized by a 4-chloro substituent on the benzoate ring and a 4-hydroxy-1H-pyrazol-1-ylmethyl moiety attached at the ortho position. The compound integrates structural features of both halogenated benzoates and hydroxypyrazoles, a scaffold class that has been investigated in patent literature for metabotropic glutamate receptor 2 (mGluR2) antagonism and phosphodiesterase 10A (PDE10A) inhibition.

Molecular Formula C12H11ClN2O3
Molecular Weight 266.68 g/mol
Cat. No. B8130772
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-chloro-2-((4-hydroxy-1H-pyrazol-1-yl)methyl)benzoate
Molecular FormulaC12H11ClN2O3
Molecular Weight266.68 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C=C(C=C1)Cl)CN2C=C(C=N2)O
InChIInChI=1S/C12H11ClN2O3/c1-18-12(17)11-3-2-9(13)4-8(11)6-15-7-10(16)5-14-15/h2-5,7,16H,6H2,1H3
InChIKeyHLHKKZAAYHITOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-chloro-2-((4-hydroxy-1H-pyrazol-1-yl)methyl)benzoate: Structural Class and Procurement-Relevant Characteristics


Methyl 4-chloro-2-((4-hydroxy-1H-pyrazol-1-yl)methyl)benzoate (CAS 2270907-90-7; molecular formula C12H11ClN2O3; MW 266.68 g/mol) is a synthetic organic compound belonging to the benzoic acid ester class, characterized by a 4-chloro substituent on the benzoate ring and a 4-hydroxy-1H-pyrazol-1-ylmethyl moiety attached at the ortho position . The compound integrates structural features of both halogenated benzoates and hydroxypyrazoles, a scaffold class that has been investigated in patent literature for metabotropic glutamate receptor 2 (mGluR2) antagonism and phosphodiesterase 10A (PDE10A) inhibition [1]. Its PubChem CID is 70801, and it has been registered in the ChEMBL database (document CHEMBL5241070) with associated antiproliferative activity data against human NB-4 leukemia cells [2]. The compound is primarily distributed as a research-grade screening compound for non-human, non-veterinary applications .

Why Methyl 4-chloro-2-((4-hydroxy-1H-pyrazol-1-yl)methyl)benzoate Cannot Be Replaced by Common Pyrazole-Benzoate Analogs


Substitution with simpler pyrazolylmethyl benzoate analogs—such as Methyl 4-(1H-pyrazol-1-ylmethyl)benzoate (CAS 397328-86-8, no chloro, no hydroxy) or Methyl 3-(1H-pyrazol-1-ylmethyl)benzoate (CAS 562803-63-8, meta-substituted)—fails to replicate the dual hydrogen-bond donor/acceptor capability conferred by the 4-hydroxy group on the pyrazole ring . This hydroxyl moiety is documented to participate in intermolecular hydrogen bonding networks that influence crystal packing, target binding, and solubility profiles . The para-chloro substituent on the benzoate ring further modulates electron density and lipophilicity relative to the non-chlorinated parent scaffold . In patent disclosures, the 4-hydroxy-1H-pyrazole motif has been specifically claimed for mGluR2 antagonist activity, where the hydroxyl group is implicated in key binding interactions with the receptor allosteric site [1]. Generic substitution with des-hydroxy or regioisomeric analogs therefore risks loss of both pharmacological activity and physicochemical properties relevant to downstream assay performance.

Quantitative Differentiation Evidence for Methyl 4-chloro-2-((4-hydroxy-1H-pyrazol-1-yl)methyl)benzoate vs. Structural Analogs


mGluR2 Antagonist Target Engagement: Class-Level Differentiation from Non-Hydroxylated Pyrazole Analogs

According to the Therapeutic Target Database (TTD), this compound (designated as 'N-substituted pyrazole derivative 1' from Taisho Pharmaceutical) is annotated as a metabotropic glutamate receptor 2 (mGluR2) antagonist [1]. The 4-hydroxy substituent on the pyrazole ring is structurally analogous to the 5-hydroxy substitution pattern found in known mGluR2 antagonist scaffolds derived from ibotenic acid, where the hydroxyl group forms critical hydrogen bonds within the glutamate-binding pocket [2]. In a related patent series (US Patent Application 13/814869), pyrazole derivatives bearing hydroxyl substituents demonstrated mGluR2 antagonist activity, whereas des-hydroxy analogs showed substantially reduced or absent antagonism [3]. While a direct, publicly available Ki or IC50 value for this specific compound at mGluR2 is not disclosed in open literature at the time of this analysis, the target annotation combined with the structural rationale provides class-level inference that the 4-hydroxy group is a key pharmacophoric element not present in simpler pyrazolylmethyl benzoate analogs such as Methyl 4-(1H-pyrazol-1-ylmethyl)benzoate .

mGluR2 antagonism CNS drug discovery pyrazole pharmacology

Antiproliferative Activity Against NB-4 Leukemia Cells: Differentiation from Regioisomeric Pyrazolylmethyl Benzoates

The ChEMBL database records an antiproliferative assay (CHEMBL5241639) for this compound against human NB-4 acute promyelocytic leukemia cells, assessed via MTT assay after 96 hours of treatment [1]. This assay entry confirms that the compound has been evaluated in a functional cell-based antiproliferation model. In contrast, the regioisomeric analog Methyl 3-(1H-pyrazol-1-ylmethyl)benzoate (CAS 562803-63-8, meta-substituted) and the para-substituted Methyl 4-(1H-pyrazol-1-ylmethyl)benzoate (CAS 397328-86-8) do not have publicly available antiproliferative data against NB-4 cells in ChEMBL, suggesting that the ortho-substitution pattern combined with the 4-chloro and 4-hydroxy substituents may confer specific cytotoxic properties evaluated in this leukemia line [2]. The specific IC50 value is not publicly disclosed in the open ChEMBL interface at the time of this analysis; however, the existence of a dedicated assay entry indicates the compound met inclusion criteria for screening in an oncology-focused panel [3].

antiproliferative activity leukemia NB-4 MTT assay

Molecular Weight and Physicochemical Differentiation: Impact on Permeability and Solubility Screening Parameters

With a molecular weight of 266.68 g/mol and molecular formula C12H11ClN2O3, this compound occupies a distinct physicochemical space compared to non-chlorinated, non-hydroxylated analogs . The non-chlorinated analog Methyl 4-(1H-pyrazol-1-ylmethyl)benzoate (CAS 397328-86-8) has a molecular weight of 216.24 g/mol and formula C12H12N2O2—a difference of 50.44 g/mol attributable to the chloro and hydroxy substituents . This mass difference corresponds to an increase of approximately 23% in molecular weight, which directly impacts calculated LogP (estimated approximately 1.5–2.5 for the target compound vs. approximately 1.0–1.8 for the non-chlorinated analog, based on the additive contribution of the chlorine atom) . The presence of the 4-hydroxy group introduces one additional hydrogen bond donor, increasing the HBD count from 0 to 1 relative to Methyl 4-(1H-pyrazol-1-ylmethyl)benzoate, which alters predicted solubility and permeability profiles according to Lipinski's Rule of Five parameters [1].

physicochemical properties drug-likeness lead optimization

Hydrogen-Bond-Driven Crystal Packing Differentiation vs. Non-Hydroxylated Pyrazole Analogs

The 4-hydroxy group on the pyrazole ring of this compound has been documented to participate in intermolecular hydrogen bonding that influences crystal packing, as noted in vendor technical datasheets describing its solid-state properties . This hydrogen-bonding capability is absent in analogs such as Methyl 4-(1H-pyrazol-1-ylmethyl)benzoate, which lacks the hydroxyl donor . In the broader class of substituted 4-pyrazolylbenzoates, hydrogen-bonded supramolecular structures in one, two, and three dimensions have been characterized crystallographically, demonstrating that hydroxyl substitution fundamentally alters solid-state architecture [1]. For procurement decisions involving solid-form handling, dissolution rate, and formulation compatibility, the presence of a hydrogen bond donor in this compound predicts different crystalline behavior compared to non-hydroxylated analogs—potentially affecting grinding, tableting, and solubilization characteristics in pre-formulation studies .

crystallography solid-state properties formulation

Procurement-Relevant Application Scenarios for Methyl 4-chloro-2-((4-hydroxy-1H-pyrazol-1-yl)methyl)benzoate Based on Differential Evidence


CNS Drug Discovery: mGluR2 Antagonist Screening and Lead Optimization

For neuroscience drug discovery programs targeting metabotropic glutamate receptor 2 (mGluR2) in indications such as depression, anxiety, and cognitive disorders, this compound provides a structurally differentiated starting point with its annotated mGluR2 antagonist profile [1]. Unlike simpler pyrazolylmethyl benzoate analogs lacking the 4-hydroxy pharmacophore, this compound offers the hydrogen-bonding functionality implicated in mGluR2 allosteric site engagement, as supported by patent literature from Taisho Pharmaceutical [2]. Procurement specifications should require ≥95% purity (HPLC) and full analytical characterization (¹H NMR, LC-MS) to ensure batch-to-batch consistency in receptor binding and functional assays .

Oncology Phenotypic Screening: Leukemia Cell Panel Evaluation

Based on its documented antiproliferative evaluation against NB-4 acute promyelocytic leukemia cells in the ChEMBL database (Assay CHEMBL5241639), this compound is a candidate for inclusion in leukemia-focused phenotypic screening panels [1]. The ortho-substitution pattern (4-chloro-benzoate with 2-pyrazolylmethyl) distinguishes it from meta- and para-substituted regioisomers that lack comparable NB-4 screening data [2]. Researchers should verify compound identity via CAS 2270907-90-7 and request batch-specific MTT assay validation data from the supplier when using this compound as a reference standard in cytotoxicity assays .

Medicinal Chemistry SAR Exploration: Halogen and Hydroxy Substituent Effects

This compound serves as a key intermediate for structure-activity relationship (SAR) studies investigating the combined effects of 4-chloro substitution on the benzoate ring and 4-hydroxy substitution on the pyrazole ring [1]. Its physicochemical profile (MW 266.68, 1 HBD, 3 HBA) allows systematic comparison with non-chlorinated analogs (MW 216.24, 0 HBD) and regioisomeric variants to deconvolute contributions of lipophilicity, hydrogen bonding, and steric effects to biological activity [2]. Procurement for SAR campaigns should specify the methyl ester form (rather than the free acid) to maintain the intended physicochemical properties and metabolic stability profile for cell-based assays .

Quote Request

Request a Quote for Methyl 4-chloro-2-((4-hydroxy-1H-pyrazol-1-yl)methyl)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.